molecular formula C6H3Br2F9O B1350645 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether CAS No. 396716-51-1

1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether

Cat. No.: B1350645
CAS No.: 396716-51-1
M. Wt: 421.88 g/mol
InChI Key: IQOBRELAYPOQIZ-UHFFFAOYSA-N
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Description

1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether is a halogenated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple bromine and fluorine atoms, which contribute to its high reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether typically involves the reaction of 1,2,3,3,3-pentafluoropropene with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction is conducted in specialized reactors to handle the highly reactive bromine and fluorine species. The use of advanced purification techniques ensures the production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorinated ethers, while reduction reactions can produce fluorinated alkanes.

Scientific Research Applications

1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The presence of these halogens can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane

Uniqueness

1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in specialized applications where specific reactivity patterns are required .

Properties

IUPAC Name

1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F9O/c7-4(13,6(15,16)17)5(8,14)18-1-3(11,12)2(9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOBRELAYPOQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381048
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396716-51-1
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 396716-51-1
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